molecular formula C9H16N4S B7867468 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B7867468
M. Wt: 212.32 g/mol
InChI Key: AKHPUCLVQGROKJ-UHFFFAOYSA-N
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Description

1-[2-(Thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole core substituted with a thiomorpholine moiety via an ethyl linker. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, confers distinct electronic and steric properties compared to morpholine or piperidine analogs.

Properties

IUPAC Name

1-(2-thiomorpholin-4-ylethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c10-9-7-11-13(8-9)2-1-12-3-5-14-6-4-12/h7-8H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHPUCLVQGROKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with ethyl 4-chloro-1H-pyrazole-3-carboxylate under specific conditions to yield the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Thiomorpholine vs. This could enhance interactions with sulfur-binding enzymes or metal ions .
  • Aromatic Substituents : Compounds like 1-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine () leverage aromatic thiophene for π-π interactions, whereas chlorobenzyl or trifluoromethylphenyl groups () modulate lipophilicity and target affinity.
  • Halogenated Derivatives : Bromine in may facilitate cross-coupling reactions, while chlorine in improves binding to hydrophobic pockets.

Biological Activity

1-[2-(thiomorpholin-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines a thiomorpholine moiety with a pyrazole ring, contributes to its reactivity and interaction with biological targets. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9H16N4S
  • Molecular Weight : 212.32 g/mol

The presence of sulfur and nitrogen in its structure is believed to enhance its biological reactivity and activity against various biological targets.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds at their active sites, disrupting normal biochemical pathways. This is particularly significant in cancer therapy where enzyme inhibition can lead to reduced cell proliferation .
  • Receptor Interaction : It is suggested that this compound interacts with specific receptors, modulating their activity and influencing cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant antiproliferative effects against various cancer cell lines:

Cancer Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.127 - 0.560Induces apoptosis and cell cycle arrest at S and G2/M phases
HeLa (Cervical)Not specifiedInhibition of cell proliferation
A549 (Lung)Not specifiedPotentially reduces tumor growth

The compound's ability to induce apoptosis in cancer cells suggests it could be developed into a therapeutic agent for cancer treatment.

Antimicrobial Activity

Preliminary findings suggest that this compound may also exhibit antimicrobial properties. The interaction studies indicate that it could effectively inhibit the growth of certain bacterial strains, although specific data on its efficacy against various pathogens remain limited.

Case Studies and Research Findings

A number of studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Study on CDK2 Inhibition : A related pyrazole derivative demonstrated potent CDK2 inhibitory activity (Ki = 0.005 µM) and sub-micromolar antiproliferative activity against a panel of cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer properties, finding significant activity against multiple cancer types, including lung, breast, and colorectal cancers .
  • Mechanistic Insights : Research has indicated that certain pyrazole compounds can disrupt cell cycle progression and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .

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